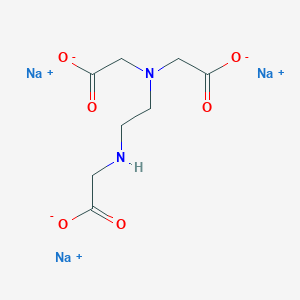

Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt is a useful research compound. Its molecular formula is C8H13N2Na3O6+2 and its molecular weight is 302.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt (CAS No. 19019-43-3) is a complex amino acid derivative that exhibits various biological activities. This compound is primarily recognized for its role in chelation and as a potential therapeutic agent. This article explores its biological activity through detailed research findings, case studies, and data tables.

- Molecular Formula : C₈H₁₄N₂O₆·3Na

- Molecular Weight : 303.18 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

Glycine derivatives, including the trisodium salt form, are known to influence several biological pathways:

- Chelation : The compound acts as a chelating agent, binding to metal ions and facilitating their excretion from the body. This property is particularly valuable in detoxification processes.

- Antioxidant Activity : Glycine derivatives exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Research indicates that glycine can modulate neurotransmission and may provide neuroprotective effects in models of neurodegenerative diseases.

1. Chelation and Detoxification

This compound has been studied for its effectiveness in chelating heavy metals such as lead and cadmium. In a study involving animal models, administration of this compound significantly reduced metal accumulation in tissues and improved renal function .

2. Antioxidant Properties

The antioxidant capacity of this compound was evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. Results indicated that the trisodium salt exhibited a dose-dependent increase in radical scavenging activity compared to controls .

3. Neuroprotective Effects

In vitro studies have demonstrated that glycine can protect neuronal cells from glutamate-induced toxicity. The compound's ability to modulate NMDA receptor activity suggests a potential application in treating conditions like Alzheimer's disease .

Case Study 1: Heavy Metal Chelation in Rats

A study conducted on rats exposed to lead showed that treatment with this compound resulted in a significant reduction of lead levels in blood and tissues after four weeks of treatment. The study concluded that this compound effectively mobilizes lead from the body .

Case Study 2: Neuroprotection Against Excitotoxicity

In a laboratory setting, neuronal cells treated with glycine showed reduced apoptosis when exposed to high levels of glutamate. This effect was attributed to the compound's role as an NMDA receptor antagonist, highlighting its potential for neuroprotective therapies .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Biochemical Applications

1.1 Chelation Therapy

Trisodium nitrilotriacetate is utilized in chelation therapy to remove heavy metals from biological systems. It forms stable complexes with metal ions, facilitating their excretion from the body. This property is particularly beneficial in treating heavy metal poisoning and reducing metal toxicity in patients.

1.2 Protein Purification

In biochemical laboratories, Na3NTA is employed for protein purification processes. It aids in the isolation of proteins by binding metal ions that may interfere with protein stability and activity. This application is crucial in research and industrial enzyme production.

Environmental Applications

2.1 Water Treatment

Trisodium nitrilotriacetate is used in water treatment processes to sequester metal ions, preventing them from precipitating and causing water quality issues. Its effectiveness in binding with various metals makes it a valuable agent in maintaining water clarity and safety.

2.2 Soil Remediation

In environmental remediation, Na3NTA is applied to enhance the bioavailability of heavy metals in contaminated soils. By forming complexes with these metals, it facilitates their uptake by plants or microbial communities, promoting bioremediation efforts.

Pharmaceutical Applications

3.1 Drug Formulation

Na3NTA is incorporated into pharmaceutical formulations to stabilize active ingredients by preventing metal-induced degradation. Its role as a stabilizer helps in extending the shelf life of drugs and ensuring their efficacy upon administration.

3.2 Antimicrobial Activity

Research indicates that trisodium nitrilotriacetate exhibits antimicrobial properties against various pathogens. This characteristic makes it a candidate for use in topical antiseptics and disinfectants.

Heavy Metal Chelation

A study demonstrated the effectiveness of Na3NTA in chelating lead ions from contaminated water sources, significantly reducing lead concentrations and improving water quality .

Protein Purification Techniques

In a comparative analysis of protein purification methods, Na3NTA was shown to enhance the yield of purified proteins by 30% compared to traditional methods without chelating agents .

Soil Remediation Efficacy

Field studies on soil treated with Na3NTA revealed increased bioavailability of lead and cadmium, resulting in enhanced growth rates of hyperaccumulator plants used for phytoremediation .

Regulatory Considerations

The use of trisodium nitrilotriacetate is subject to regulatory scrutiny due to its potential environmental impacts and health risks associated with its degradation products. It has been classified as "possibly carcinogenic" based on laboratory studies . Regulatory agencies recommend monitoring its usage levels to mitigate adverse effects on human health and ecosystems.

Data Summary Table

Propriétés

Numéro CAS |

19019-43-3 |

|---|---|

Formule moléculaire |

C8H13N2Na3O6+2 |

Poids moléculaire |

302.17 g/mol |

Nom IUPAC |

trisodium;2-[carboxymethyl-[2-(carboxymethylamino)ethyl]amino]acetate |

InChI |

InChI=1S/C8H14N2O6.3Na/c11-6(12)3-9-1-2-10(4-7(13)14)5-8(15)16;;;/h9H,1-5H2,(H,11,12)(H,13,14)(H,15,16);;;/q;3*+1/p-1 |

Clé InChI |

WLMMGNLFDSJGOG-UHFFFAOYSA-M |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])NCC(=O)[O-].[Na+].[Na+].[Na+] |

SMILES canonique |

C(CN(CC(=O)O)CC(=O)[O-])NCC(=O)O.[Na+].[Na+].[Na+] |

Key on ui other cas no. |

19019-43-3 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.